molecular formula C31H25BrN2OS2 B15009485 1-[3'-(4-bromophenyl)-3,3-bis(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone

1-[3'-(4-bromophenyl)-3,3-bis(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone

Cat. No.: B15009485
M. Wt: 585.6 g/mol
InChI Key: JAZQFHSVGXXFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3’-(4-BROMOPHENYL)-3,3-BIS(4-METHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3’-(4-BROMOPHENYL)-3,3-BIS(4-METHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spiro structure: This is achieved through a cyclization reaction involving a benzothiophene derivative and a thiadiazole derivative.

    Bromination: Introduction of the bromine atom at the para position of the phenyl ring.

    Methylation: Addition of methyl groups to the phenyl rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3’-(4-BROMOPHENYL)-3,3-BIS(4-METHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spiro structure.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-[3’-(4-BROMOPHENYL)-3,3-BIS(4-METHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-[3’-(4-BROMOPHENYL)-3,3-BIS(4-METHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-[3’-(4-BROMOPHENYL)-3,3-BIS(4-METHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE: Similar in structure but with different substituents.

    1-[3’-(4-CHLOROPHENYL)-3,3-BIS(4-METHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE: Chlorine atom instead of bromine.

    1-[3’-(4-FLUOROPHENYL)-3,3-BIS(4-METHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE: Fluorine atom instead of bromine.

Uniqueness

The uniqueness of 1-[3’-(4-BROMOPHENYL)-3,3-BIS(4-METHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE lies in its specific spiro structure and the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C31H25BrN2OS2

Molecular Weight

585.6 g/mol

IUPAC Name

1-[4-(4-bromophenyl)-3',3'-bis(4-methylphenyl)spiro[1,3,4-thiadiazole-5,1'-2-benzothiophene]-2-yl]ethanone

InChI

InChI=1S/C31H25BrN2OS2/c1-20-8-12-23(13-9-20)30(24-14-10-21(2)11-15-24)27-6-4-5-7-28(27)31(37-30)34(33-29(36-31)22(3)35)26-18-16-25(32)17-19-26/h4-19H,1-3H3

InChI Key

JAZQFHSVGXXFTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4(S2)N(N=C(S4)C(=O)C)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.